molecular formula C15H17N3O3 B7064095 Methyl 6-[(2-ethoxyphenyl)methylamino]pyrazine-2-carboxylate

Methyl 6-[(2-ethoxyphenyl)methylamino]pyrazine-2-carboxylate

Cat. No.: B7064095
M. Wt: 287.31 g/mol
InChI Key: UORYWRQWSVFDGS-UHFFFAOYSA-N
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Description

Methyl 6-[(2-ethoxyphenyl)methylamino]pyrazine-2-carboxylate is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4 The compound also features an ethoxyphenyl group and a methylamino group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(2-ethoxyphenyl)methylamino]pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzylamine with pyrazine-2-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2-ethoxyphenyl)methylamino]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the methylamino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 6-[(2-ethoxyphenyl)methylamino]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-[(2-ethoxyphenyl)methylamino]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-[(2-dimethylamino)ethoxy]pyrazine-2-carboxylate
  • Methyl 6-[(2-methoxyphenyl)methylamino]pyrazine-2-carboxylate
  • Methyl 6-[(2-ethoxyphenyl)amino]pyrazine-2-carboxylate

Uniqueness

Methyl 6-[(2-ethoxyphenyl)methylamino]pyrazine-2-carboxylate is unique due to its specific structural features, such as the presence of both an ethoxyphenyl group and a methylamino group. These structural elements contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

methyl 6-[(2-ethoxyphenyl)methylamino]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-21-13-7-5-4-6-11(13)8-17-14-10-16-9-12(18-14)15(19)20-2/h4-7,9-10H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORYWRQWSVFDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NC(=CN=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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